Higher Polar Surface Area
The methylsulfonylamino group on the target compound confers a substantially higher polar surface area (PSA) compared to simpler thiazole acetic acid derivatives. This property is a key determinant of a molecule's ability to permeate cell membranes and its oral bioavailability [1]. The target compound's PSA of 133 Ų is >50% higher than that of the unsubstituted analog (78.43 Ų) and over 2.6 times greater than the methyl-substituted analog (50.19 Ų) [REFS-1, REFS-2, REFS-3]. This suggests the target compound will have distinct permeability and solubility characteristics, which are critical parameters in lead optimization and drug development.
| Evidence Dimension | Topological Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | 133 Ų |
| Comparator Or Baseline | 2-(1,3-thiazol-4-yl)acetic acid: 78.43 Ų; 2-(2-methyl-1,3-thiazol-4-yl)acetic acid: 50.19 Ų |
| Quantified Difference | Target is 1.7x higher than unsubstituted analog and 2.6x higher than methyl analog. |
| Conditions | Computed property values from authoritative databases. |
Why This Matters
A higher PSA impacts a compound's pharmacokinetic profile, influencing membrane permeability and oral bioavailability, making the target compound a distinct tool for exploring chemical space where high polarity is desired.
- [1] PubChem. (2025). 2-(2-Methanesulfonamido-1,3-thiazol-4-yl)acetic acid. Compound Summary for CID 3159575. View Source
- [2] ChemBase. (n.d.). (2-Methyl-1,3-thiazol-4-yl)acetic acid (CAS 13797-62-1). View Source
